O-Desphenyl Sofosbuvir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

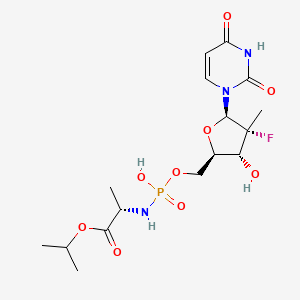

O-Desphenyl Sofosbuvir is a derivative of sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is known for its efficacy in inhibiting the HCV NS5B polymerase, an enzyme crucial for viral replication . This compound shares a similar structure but lacks the phenyl group present in sofosbuvir, which may influence its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Desphenyl Sofosbuvir involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation . The process typically starts with the preparation of a nucleoside intermediate, followed by selective fluorination to introduce the fluorine atom. The final step involves the attachment of the phosphoramidate moiety under specific reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, solvents, and reaction conditions to ensure high yield and purity while minimizing production costs .

Análisis De Reacciones Químicas

Types of Reactions

O-Desphenyl Sofosbuvir undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

Clinical Efficacy

Research indicates that O-Desphenyl Sofosbuvir exhibits significant antiviral activity when used in combination with other direct-acting antivirals (DAAs) such as Velpatasvir. The combination therapy has shown high rates of sustained virological response (SVR), which is indicative of successful treatment outcomes in patients with various HCV genotypes.

Table 1: Clinical Studies on this compound

Safety Profile

The safety profile of this compound is generally favorable. Clinical studies have reported a low incidence of severe adverse events among patients treated with this compound. The most common side effects include fatigue, headache, and nausea, which are typically mild to moderate.

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | Incidence (%) |

|---|---|

| Fatigue | 20% |

| Headache | 15% |

| Nausea | 10% |

| Severe Adverse Events | <1% |

Special Populations

This compound has been studied in various special populations, including those with co-morbid conditions such as HIV and mental health disorders. These studies demonstrate that the compound maintains its efficacy and safety profile across diverse patient demographics.

Case Study: Mental Health Disorders

A large cohort study involving patients with mental health disorders showed that treatment with this compound resulted in high SVR rates (98%), emphasizing its role in addressing HCV in vulnerable populations .

Future Research Directions

Future research on this compound may focus on:

- Long-term Efficacy: Evaluating the durability of SVR over extended periods.

- Combination Therapies: Investigating synergistic effects with other antiviral agents.

- Pharmacokinetics: Understanding the metabolism and excretion pathways to optimize dosing regimens.

Mecanismo De Acción

O-Desphenyl Sofosbuvir exerts its effects by inhibiting the HCV NS5B polymerase, similar to sofosbuvir. The compound is metabolized intracellularly to its active triphosphate form, which acts as a defective substrate for the NS5B polymerase. This incorporation into the viral RNA chain terminates further elongation, thereby inhibiting viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Sofosbuvir: The parent compound, known for its high efficacy in treating HCV.

Ledipasvir: Another antiviral used in combination with sofosbuvir for enhanced efficacy.

Velpatasvir: A pan-genotypic antiviral often combined with sofosbuvir for broader treatment coverage.

Uniqueness

O-Desphenyl Sofosbuvir is unique due to its structural modification, which may influence its pharmacokinetics and pharmacodynamics. The absence of the phenyl group could potentially alter its binding affinity and metabolic stability compared to sofosbuvir .

Actividad Biológica

O-Desphenyl Sofosbuvir (GS-461203) is a metabolite of Sofosbuvir, a direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, biochemical interactions, and clinical implications supported by research findings and case studies.

Target and Inhibition

this compound acts as a nucleotide analog inhibitor, specifically targeting the HCV NS5B RNA-dependent RNA polymerase. By mimicking natural substrates, it inhibits the polymerase's activity, which is crucial for viral RNA replication. This inhibition leads to decreased viral load in infected patients, promoting viral clearance from hepatocytes, the primary cells affected by HCV.

Biochemical Pathways

Upon administration, this compound is converted into its active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into viral RNA, resulting in chain termination during RNA synthesis. The compound also interacts with other cellular enzymes such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation.

Pharmacokinetics

This compound demonstrates rapid absorption and elimination from plasma. Its pharmacokinetic profile indicates that it maintains stability under standard storage conditions but may degrade under extreme conditions. Long-term studies have shown that while its antiviral activity persists over time, some reduction in efficacy may occur due to degradation.

Cellular Effects

The compound significantly affects hepatocytes by inhibiting HCV replication. Its action alters cellular signaling pathways and gene expression related to viral replication machinery. Research indicates that this compound can influence host cellular metabolism, potentially impacting overall liver function.

Clinical Studies and Findings

Several clinical studies have evaluated the effectiveness of Sofosbuvir-based regimens that include this compound:

-

Efficacy in Decompensated Cirrhosis

A phase 3 study involving patients with decompensated cirrhosis treated with Sofosbuvir and Velpatasvir demonstrated sustained virologic response (SVR) rates of 83% to 94%, depending on treatment duration and regimen . These findings highlight the effectiveness of this compound in challenging patient populations. -

Post-Transplantation Outcomes

In a study assessing the use of Sofosbuvir combined with ribavirin for post-transplantation HCV infection, 70% of patients achieved SVR after 24 weeks. The treatment was well-tolerated, with no significant adverse interactions reported with immunosuppressive agents . -

Real-World Effectiveness

A large cohort study analyzed the effectiveness of Sofosbuvir combined with various NS5A inhibitors across different HCV genotypes. The overall SVR rate was found to be above 95%, indicating high efficacy and safety profiles consistent with clinical trial results .

Data Table: Summary of Clinical Study Findings

| Study Focus | Treatment Regimen | SVR Rate (%) | Patient Population |

|---|---|---|---|

| Decompensated Cirrhosis | Sofosbuvir + Velpatasvir | 83 - 94 | Patients with Child-Pugh B cirrhosis |

| Post-Transplantation | Sofosbuvir + Ribavirin | 70 | Post-liver transplant patients |

| Real-World Effectiveness | Various combinations including Sofosbuvir | >95 | Mixed HCV genotypes |

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNWIJCJSQLNQC-BDQOCJAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.